molecular formula C12H13BrO2 B3214012 Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate CAS No. 1132943-97-5

Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate

Cat. No. B3214012
CAS RN: 1132943-97-5
M. Wt: 269.13
InChI Key: SERVUJOTRAMXJZ-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate” is a chemical compound with the CAS Number: 1132943-97-5 . It has a molecular weight of 269.14 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BrO2/c1-12 (11 (14)15-2)6-5-8-7-9 (13)3-4-10 (8)12/h3-4,7H,5-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.14 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, or solubility were not found in the retrieved data.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been shown to bind to and modulate the activity of certain ion channels and receptors in the brain, such as the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, modulation of ion channel and receptor activity, and induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate has several advantages for use in lab experiments, including its high purity and stability, its fluorescent properties, and its potential as a therapeutic agent. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for the treatment of neurological disorders and cancer, and the investigation of its mechanism of action at the molecular level. Additionally, further research is needed to determine the optimal conditions for the use of this compound as a fluorescent probe for imaging and detection of biological molecules.

Scientific Research Applications

Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate has been studied for its potential applications in scientific research, including its use as a fluorescent probe for imaging and detection of biological molecules, such as proteins and DNA. This compound has also been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, this compound has been studied for its potential as a catalyst in organic synthesis reactions.

properties

IUPAC Name

methyl 5-bromo-1-methyl-2,3-dihydroindene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-12(11(14)15-2)6-5-8-7-9(13)3-4-10(8)12/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERVUJOTRAMXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C=CC(=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189035
Record name Methyl 5-bromo-2,3-dihydro-1-methyl-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1132943-97-5
Record name Methyl 5-bromo-2,3-dihydro-1-methyl-1H-indene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132943-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2,3-dihydro-1-methyl-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium bis(trimethylsilyl)amide (6.16 ml, 6.16 mmol, 1M solution in THF) was added dropwise to a solution of (rac)-5-bromo-indan-1-carboxylic acid methyl ester (1.31 g, 5.14 mmol) in dry THF (25 ml) at −78° C. After the addition was completed, the solution was stirred at −78° C. for 45 minutes. Then, iodomethane (2.19 g, 959 μl, 15.4 mmol) was added, the solution was allowed to warm to room temperature and stirred for 48 h. The reaction was quenched by addition of sat. NH4Cl solution and extracted two times with EtOAc. The combined organic layers were washed with brine, dried with Na2SO4 and evaporated. The remaining yellow oil was purified by chromatography (silica gel; heptane/EtOAc 95:5) to obtain the title compound as yellow oil (1.319 g, 95%). MS: 269.2 [M+H]+.
Quantity
6.16 mL
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
959 μL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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